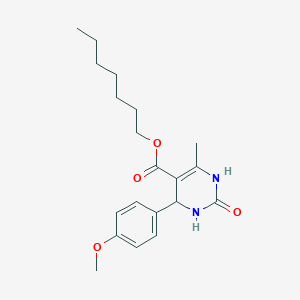
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as PWT33597, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is not fully understood. However, studies have suggested that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to interact with various proteins, including HSP90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation studies, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Future research on 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could focus on identifying its target proteins and elucidating its mechanism of action. Additionally, further studies could investigate the potential therapeutic applications of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in other diseases, such as cardiovascular disease and diabetes. Finally, the development of more potent and selective analogs of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves the reaction of 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine with oxalic acid in the presence of a suitable solvent. The resulting compound is then purified through recrystallization to obtain 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in its oxalate salt form.
Aplicaciones Científicas De Investigación
1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-(4-pyridinylmethyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propiedades
IUPAC Name |
oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3.C2H2O4/c1-24-18-12-17(13-19(25-2)20(18)26-3)15-23-10-8-22(9-11-23)14-16-4-6-21-7-5-16;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICTOYYWLVMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)

![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)


![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4931397.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4931401.png)
![1-[1-hydroxy-2,5,5-trimethyl-4-(4-methylphenyl)-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4931402.png)